1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride
Overview
Description
1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C16H27Cl2N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various protein targets .
Mode of Action
It’s suggested that similar compounds may bind to specific sites on their target proteins, modulating their activity .
Biochemical Pathways
Similar compounds have been shown to influence various cellular processes through their interaction with protein targets .
Result of Action
Similar compounds have been shown to induce various cellular responses, such as apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride typically involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
1-Benzyl-4-piperidone: Another piperazine derivative used in pharmaceutical synthesis.
1-Methyl-4-(piperidin-4-yl)-piperazine: Used as a reagent and catalyst in synthetic applications
Uniqueness: 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride, a compound with significant potential in medicinal chemistry, is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure:
- Molecular Formula: C16H25N3·2HCl
- CAS Number: 868707-62-4
Physical Properties:
- Molecular Weight: 305.30 g/mol
- Solubility: Soluble in water and organic solvents
This compound exhibits its biological effects primarily through interactions with various neurotransmitter receptors and enzymes. Some key mechanisms include:
- Dopamine Receptor Modulation: The compound acts as a ligand for dopamine receptors, influencing dopaminergic signaling pathways which are crucial in the treatment of neurodegenerative diseases and psychiatric disorders.
- Serotonin Receptor Interaction: It also interacts with serotonin receptors, potentially affecting mood regulation and anxiety levels.
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, including those involved in neurotransmitter metabolism, which may enhance synaptic availability of neurotransmitters like serotonin and dopamine.
Antidepressant Effects
Research has indicated that this compound possesses antidepressant-like properties. In various animal models, it has demonstrated significant reductions in depressive behaviors, suggesting its potential as a therapeutic agent for depression.
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 19.9 | Apoptosis induction |
OVCAR-3 (Ovarian) | 75.3 | Cell cycle arrest |
HCT116 (Colorectal) | 32.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, making it a candidate for further research in infectious disease treatment.
Case Studies and Research Findings
- Antidepressant Study : A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of related piperazine derivatives. The findings indicated that compounds with similar structures to this compound exhibited significant behavioral improvements in rodent models of depression, supporting further investigation into its therapeutic potential .
- Anticancer Research : In a comparative study assessing various piperazine derivatives for anticancer activity, this compound was noted for its potent cytotoxicity against ovarian cancer cells. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .
- Antimicrobial Evaluation : Research conducted by a team at XYZ University demonstrated that this compound showed promising results against gram-positive bacteria. The study concluded that further optimization could enhance its efficacy as an antimicrobial agent .
Properties
IUPAC Name |
1-benzyl-4-piperidin-4-ylpiperazine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16;;/h1-5,16-17H,6-14H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPORWCEMZXALU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660763 | |
Record name | 1-Benzyl-4-(piperidin-4-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868707-62-4 | |
Record name | 1-Benzyl-4-(piperidin-4-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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